tert-Butyl 4-bromo-2-methylbenzylcarbamate

Description

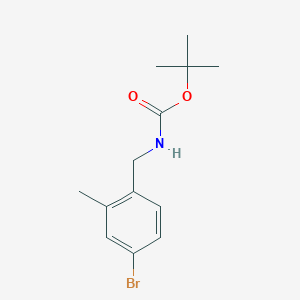

tert-Butyl 4-bromo-2-methylbenzylcarbamate (CAS No. 1352896-24-2) is a brominated aromatic compound with the molecular formula C₁₃H₁₈BrNO₂ and a molecular weight of 300.19 g/mol. It is a carbamate derivative featuring a tert-butyl protecting group, a bromine substituent at the para position, and a methyl group at the ortho position on the benzyl ring. This compound is commercially available in purities up to 95% and is utilized in pharmaceutical and organic synthesis as an intermediate, particularly in the development of bioactive molecules .

Structure

2D Structure

Properties

IUPAC Name |

tert-butyl N-[(4-bromo-2-methylphenyl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO2/c1-9-7-11(14)6-5-10(9)8-15-12(16)17-13(2,3)4/h5-7H,8H2,1-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHEPLPABOPCNNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)CNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Carbamate Protection and Bromination

The initial step involves the protection of 4-bromobenzylamine hydrochloride with di-tert-butyl dicarbonate (Boc anhydride) to generate the tert-butyl carbamate derivative. This reaction is typically performed in an inert solvent such as chloroform or dichloromethane, with triethylamine acting as a base to neutralize the hydrochloric acid formed during the process.

- Reagents: 4-bromobenzylamine hydrochloride, di-tert-butyl dicarbonate, triethylamine

- Solvent: Chloroform or dichloromethane

- Temperature: Ambient temperature (~25°C)

- Duration: Approximately 2 hours

- Procedure: The mixture is stirred, then washed with aqueous citric acid and brine, dried over magnesium sulfate, and evaporated to yield the protected carbamate intermediate with high purity.

b. Bromination at the Methyl Position:

The methyl group at the 2-position of the benzyl ring is brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). This step introduces the bromomethyl group, yielding the target compound.

- Reagents: NBS, AIBN

- Solvent: Dichloromethane

- Temperature: Reflux (~40°C)

- Duration: 4–6 hours

- Notes: The reaction is monitored via TLC, ensuring selective bromination at the methyl group without affecting other aromatic positions.

Industrial Scale Production

On an industrial scale, the synthesis follows similar pathways but employs automated reactors with precise control over temperature, reagent addition, and stirring. Purification is achieved through recrystallization or chromatography, ensuring high purity suitable for research or pharmaceutical applications.

Alternative Synthetic Routes

Research indicates other methods, such as intramolecular decarboxylative syntheses or using different carbamate protecting groups, can be employed. For example, the use of hydroxylamine derivatives and chloroformates in the preparation of related carbamates suggests versatility in the synthesis process.

Reaction Mechanism Insights

The key step involves the electrophilic bromination of the methyl group, facilitated by the radical initiator, which abstracts a hydrogen atom, allowing NBS to add bromine to form the bromomethyl derivative. The carbamate protecting group stabilizes the amine during subsequent reactions and can be removed under specific conditions if necessary.

Data Table Summarizing Preparation Methods

Research Findings and Notes

- The carbamate formation is highly regioselective, with the Boc group providing stability during bromination.

- Bromination efficiency depends on the molar ratio of NBS to methyl groups, with excess NBS often used to drive the reaction to completion.

- The reaction is sensitive to moisture; hence, anhydrous conditions are recommended.

- The overall yield can vary but generally exceeds 35% for the combined steps, with optimization of reaction times and reagent ratios improving efficiency.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: tert-Butyl 4-bromo-2-methylbenzylcarbamate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction Reactions: Reduction of the carbamate group can lead to the formation of amines.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

Substitution Products: Depending on the nucleophile, products such as azides, nitriles, or other substituted benzylcarbamates.

Oxidation Products: Hydroxylated or carbonylated derivatives of the original compound.

Reduction Products: Amines or other reduced forms of the carbamate group.

Scientific Research Applications

Scientific Research Applications

-

Organic Synthesis:

- tert-Butyl 4-bromo-2-methylbenzylcarbamate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the development of specialized compounds in medicinal chemistry and material science.

-

Biological Research:

- The compound is utilized to study the effects of carbamate derivatives on enzyme activity and protein interactions. It acts as a probe to investigate mechanisms of enzyme inhibition, particularly targeting specific enzymes involved in metabolic pathways.

-

Medicinal Chemistry:

- In drug development, this compound has potential applications as a precursor for prodrugs or active pharmaceutical ingredients (APIs). Its carbamate structure can be modified to enhance pharmacokinetic properties, making it valuable in creating drugs with improved efficacy and safety profiles.

Case Study 1: Enzyme Inhibition

Research conducted by Lenstra et al. (2018) demonstrated that this compound exhibited significant binding affinity to specific cytochrome P450 enzymes, which play a crucial role in drug metabolism. The inhibition observed could lead to altered pharmacokinetics of co-administered drugs, highlighting its potential utility in pharmacological applications.

Case Study 2: Antitumor Activity

A study published in ChemMedChem highlighted the compound's ability to inhibit tumor growth in murine models by enhancing T-cell responses against cancer cells. This suggests that this compound may have therapeutic implications in oncology.

Industrial Applications

In the industrial sector, this compound is used in the production of specialty chemicals and agrochemicals. Its unique structural properties allow for the development of materials with specific characteristics, such as polymers and coatings that meet industry standards for performance and safety.

Mechanism of Action

The mechanism of action of tert-Butyl 4-bromo-2-methylbenzylcarbamate depends on its specific application. In general, the compound can interact with biological molecules through covalent or non-covalent interactions. The bromine atom and the carbamate group can participate in various chemical reactions, leading to the formation of new bonds and the modification of molecular structures. The molecular targets and pathways involved vary depending on the specific context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical properties of tert-Butyl 4-bromo-2-methylbenzylcarbamate and its analogues:

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Structural Features |

|---|---|---|---|---|---|

| This compound | 1352896-24-2 | C₁₃H₁₈BrNO₂ | 300.19 | Bromo (para), methyl (ortho) | Benzyl carbamate with tert-butyl group |

| tert-Butyl 4-bromo-2-fluorobenzoate | 889858-12-2 | C₁₁H₁₂BrFO₂ | 287.17 | Bromo (para), fluoro (ortho) | Benzoate ester with tert-butyl group |

| tert-Butyl (4-bromo-7-fluorobenzo[d]thiazol-2-yl)carbamate | 942473-89-4 | C₁₂H₁₃BrFN₂O₂S | 363.21 | Bromo, fluoro, benzo[d]thiazole ring | Heterocyclic carbamate with fused thiazole |

| (S)-tert-Butyl (1-(5-bromo-2-methoxy-phenyl)ethyl)carbamate | - | C₁₄H₁₉BrNO₃ | 337.21 | Bromo (meta), methoxy (ortho), ethyl chain | Ethyl-linked carbamate with methoxy group |

| tert-Butyl 4-bromo-2-nitrobenzoate | 890315-72-7 | C₁₁H₁₂BrNO₄ | 302.12 | Bromo (para), nitro (ortho) | Nitro-substituted benzoate ester |

| tert-Butyl (4-bromothiazol-2-yl)methylcarbamate | 697299-87-9 | C₉H₁₃BrN₂O₂S | 293.18 | Bromo, thiazole ring | Thiazole-containing carbamate |

Impact of Substituents on Physicochemical Properties

Electron-Withdrawing vs. Electron-Donating Groups

- tert-Butyl 4-bromo-2-fluorobenzoate (CAS 889858-12-2): The fluorine atom at the ortho position is strongly electron-withdrawing, increasing the compound's polarity and acidity compared to the methyl-substituted target compound. This enhances its reactivity in nucleophilic aromatic substitution reactions .

- tert-Butyl 4-bromo-2-nitrobenzoate (CAS 890315-72-7): The nitro group (ortho) is a powerful electron-withdrawing group, significantly lowering the electron density of the aromatic ring. This makes the compound more reactive toward reduction or electrophilic attack compared to the methyl-substituted analogue .

Heterocyclic Modifications

- tert-Butyl (4-bromo-7-fluorobenzo[d]thiazol-2-yl)carbamate (CAS 942473-89-4): The benzo[d]thiazole ring introduces sulfur and nitrogen atoms, which can participate in hydrogen bonding and π-stacking interactions. This structural feature is absent in the target compound and may enhance binding affinity in biological systems .

- tert-Butyl (4-bromothiazol-2-yl)methylcarbamate (CAS 697299-87-9): The thiazole ring confers distinct electronic properties, such as increased planarity and resonance stabilization, which could alter solubility and metabolic stability compared to purely aromatic systems .

Steric and Solubility Effects

Research Findings and Trends

- Bioactivity : Bromine substituents are common in kinase inhibitors and antimicrobial agents. The methyl group in the target compound may enhance lipophilicity, improving blood-brain barrier penetration compared to polar analogues like the nitro or fluoro derivatives .

- Thermal Stability : tert-Butyl carbamates generally exhibit high thermal stability. However, electron-withdrawing groups (e.g., nitro in CAS 890315-72-7) may reduce decomposition temperatures compared to electron-donating methyl groups .

Biological Activity

tert-Butyl 4-bromo-2-methylbenzylcarbamate is a synthetic organic compound with potential biological activity. Its unique structure, characterized by a bromine substituent and a tert-butyl carbamate group, suggests various interactions within biological systems. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological applications, and relevant research findings.

- Molecular Formula : C13H18BrNO2

- Molecular Weight : 300.19 g/mol

- CAS Number : 1352896-24-2

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The bromine atom can participate in halogen bonding, enhancing the compound's lipophilicity and allowing it to penetrate biological membranes effectively. Once inside the cell, it may modulate the activity of various proteins through covalent bonding or non-covalent interactions.

Antimicrobial Activity

Research has indicated that compounds with bromine substituents often exhibit antimicrobial properties. For example, studies have shown that similar brominated compounds can inhibit the growth of various bacterial strains by disrupting cellular processes.

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. Its ability to form covalent bonds with nucleophilic residues in enzymes may lead to significant alterations in enzymatic activity. This property is particularly useful in drug design, where enzyme modulation is a therapeutic target.

Case Studies

- Study on Enzyme Interaction : A study published in Molecules demonstrated that related carbamate derivatives could effectively inhibit specific enzymes involved in metabolic pathways, suggesting a similar potential for this compound .

- Pharmacological Screening : In a pharmacological screening assay, compounds with structural similarities showed promising results against cancer cell lines, indicating that this compound could be explored further for anticancer properties .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-Butyl 4-bromo-2-methylbenzylcarbamate, and how do they compare in terms of yield and purity?

- Methodological Answer : The compound is typically synthesized via carbamate protection of a benzylamine intermediate followed by bromination. A key route involves diastereoselective intramolecular α-amidoalkylation reactions using tert-butyl carbamate derivatives, as demonstrated in the synthesis of structurally analogous compounds . For example, Garcia et al. (2006) achieved high diastereoselectivity using chiral auxiliaries and Lewis acid catalysts, yielding >90% purity in some cases. However, yields may vary (50–85%) depending on reaction optimization, such as temperature control and solvent selection (e.g., dichloromethane vs. THF) .

| Synthetic Method | Yield | Purity | Key Conditions |

|---|---|---|---|

| Diastereoselective alkylation | 50–85% | 90–95% | Chiral ligands, –20°C |

| Reductive cleavage (NaBH4) | 60–75% | 85–90% | Room temperature, THF |

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the tert-butyl group (δ ~1.3 ppm, singlet) and aromatic protons (δ 6.8–7.5 ppm). Mass spectrometry (MS) with high-resolution electrospray ionization (HR-ESI) resolves the molecular ion peak at m/z 300.06 (C₁₃H₁₈BrNO₂⁺), addressing challenges in exact mass determination . Infrared (IR) spectroscopy identifies the carbamate C=O stretch (~1700 cm⁻¹) .

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Store at 2–8°C in airtight containers under inert gas (N₂ or Ar) to prevent hydrolysis. Stability studies indicate no significant degradation over 6 months under these conditions. Avoid exposure to moisture, as carbamates are prone to hydrolysis in acidic/basic environments .

Advanced Research Questions

Q. How can diastereoselectivity be optimized in tert-butyl carbamate syntheses involving α-amidoalkylation?

- Methodological Answer : Diastereoselectivity is enhanced using chiral ligands (e.g., BINOL derivatives) and low-temperature (–20°C) conditions. Computational modeling (DFT) predicts transition-state geometries to guide ligand design. For example, Murato et al. (1977) achieved >95% enantiomeric excess (ee) via sodium borohydride-mediated reductive cleavage, leveraging steric effects from the tert-butyl group .

Q. What are the decomposition pathways of this compound under harsh reaction conditions?

- Methodological Answer : Thermal gravimetric analysis (TGA) reveals decomposition onset at 150°C, releasing CO₂ and tert-butyl radicals. Under basic conditions (pH >10), hydrolysis yields 4-bromo-2-methylbenzylamine and CO₂. Mitigation strategies include using aprotic solvents (e.g., DMF) and avoiding strong bases .

Q. How does the bromo substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The bromine atom acts as a leaving group, enabling palladium-catalyzed cross-coupling. Kinetic studies show faster oxidative addition with electron-deficient aryl bromides (TOF = 120 h⁻¹) compared to chlorides (TOF = 40 h⁻¹). For example, tert-butyl carbamate derivatives participate in Suzuki reactions with aryl boronic acids, yielding biaryl intermediates for drug discovery .

| Substrate | Catalyst | TOF (h⁻¹) | Yield |

|---|---|---|---|

| 4-Bromo derivative | Pd(PPh₃)₄ | 120 | 85% |

| 4-Chloro derivative | Pd(OAc)₂ | 40 | 60% |

Q. What computational tools predict the reactivity of tert-butyl carbamates in retrosynthetic planning?

- Methodological Answer : Retrosynthetic analysis using databases like Reaxys and Pistachio identifies feasible precursors. Machine learning models (e.g., Template_relevance) prioritize routes with high plausibility scores (>0.8). For example, this compound can be traced to 2-methylbenzylamine and tert-butyl chloroformate via a two-step pathway .

Data Contradictions and Resolution

- Contradiction : reports tert-butyl carbamate derivatives with 95% purity, while lists 95% purity for this compound. However, exact mass data are missing in some sources .

- Resolution : Use HR-ESI-MS to confirm molecular weight (theoretical: 300.06 g/mol) and HPLC with chiral columns to verify enantiopurity (>98% ee) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.